3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-
3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-
Brand Name:
Vulcanchem
CAS No.:
155172-87-5
VCID:
VC21266541
InChI:
InChI=1S/C18H23NO3/c1-3-5-11-19(12-6-4-2)14-9-7-13(8-10-14)15-16(20)18(22)17(15)21/h7-10,20H,3-6,11-12H2,1-2H3
SMILES:
CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=O)C2=O)O
Molecular Formula:
C18H23NO3
Molecular Weight:
301.4 g/mol
3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-
CAS No.: 155172-87-5
Cat. No.: VC21266541
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155172-87-5 |
|---|---|
| Molecular Formula | C18H23NO3 |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | 3-[4-(dibutylamino)phenyl]-4-hydroxycyclobut-3-ene-1,2-dione |
| Standard InChI | InChI=1S/C18H23NO3/c1-3-5-11-19(12-6-4-2)14-9-7-13(8-10-14)15-16(20)18(22)17(15)21/h7-10,20H,3-6,11-12H2,1-2H3 |
| Standard InChI Key | LKMSCUCFGQUBOC-UHFFFAOYSA-N |
| SMILES | CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=O)C2=O)O |
| Canonical SMILES | CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=O)C2=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator